molecular formula C10H13ClN4 B2788753 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole CAS No. 1424435-80-2

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B2788753
CAS No.: 1424435-80-2
M. Wt: 224.69
InChI Key: GOESQCAJTOIEGU-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with the molecular formula C3H3N2H. It’s a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . Pyrazole and its derivatives are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of pyrazole-based compounds often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Pyrazole compounds are known for their reactivity and have been used as important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical and Chemical Properties Analysis

Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Future Directions

The future of pyrazole research is promising, with ongoing studies exploring their potential in drug development, agrochemistry, coordination chemistry, and organometallic chemistry .

Properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4/c1-8(2)15-4-3-10(13-15)7-14-6-9(11)5-12-14/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOESQCAJTOIEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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